[(3S)-Oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate [(3S)-Oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 173091-97-9
VCID: VC0063913
InChI: InChI=1S/C47H58N4O7/c1-31(2)25-47(41(53)37(28-49-47)36(43(55)51-45(3,4)5)23-32-15-9-6-10-16-32)38-29-48-46(42(38)54,26-34-19-13-8-14-20-34)27-40(52)39(24-33-17-11-7-12-18-33)50-44(56)58-35-21-22-57-30-35/h6-20,28-29,31,35-36,39-40,48-49,52H,21-27,30H2,1-5H3,(H,50,56)(H,51,55)/t35-,36+,39-,40-,46-,47-/m0/s1
SMILES: CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC6CCOC6)O
Molecular Formula: C47H58N4O7
Molecular Weight: 791 g/mol

[(3S)-Oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

CAS No.: 173091-97-9

Main Products

VCID: VC0063913

Molecular Formula: C47H58N4O7

Molecular Weight: 791 g/mol

[(3S)-Oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate - 173091-97-9

CAS No. 173091-97-9
Product Name [(3S)-Oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Molecular Formula C47H58N4O7
Molecular Weight 791 g/mol
IUPAC Name [(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Standard InChI InChI=1S/C47H58N4O7/c1-31(2)25-47(41(53)37(28-49-47)36(43(55)51-45(3,4)5)23-32-15-9-6-10-16-32)38-29-48-46(42(38)54,26-34-19-13-8-14-20-34)27-40(52)39(24-33-17-11-7-12-18-33)50-44(56)58-35-21-22-57-30-35/h6-20,28-29,31,35-36,39-40,48-49,52H,21-27,30H2,1-5H3,(H,50,56)(H,51,55)/t35-,36+,39-,40-,46-,47-/m0/s1
Standard InChIKey CQYRFIYZAKSRRG-UPMBQMLSSA-N
Isomeric SMILES CC(C)C[C@@]1(C(=O)C(=CN1)[C@@H](CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CN[C@@](C3=O)(CC4=CC=CC=C4)C[C@@H]([C@H](CC5=CC=CC=C5)NC(=O)O[C@H]6CCOC6)O
SMILES CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC6CCOC6)O
Canonical SMILES CC(C)CC1(C(=O)C(=CN1)C(CC2=CC=CC=C2)C(=O)NC(C)(C)C)C3=CNC(C3=O)(CC4=CC=CC=C4)CC(C(CC5=CC=CC=C5)NC(=O)OC6CCOC6)O
Synonyms [(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-2-(2-methylprop yl)-3-oxo-4-[(1R)-2-phenyl-1-(tert-butylcarbamoyl)ethyl]-1H-pyrrol-2-y l]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenyl-butan-2-yl]carbamate
PubChem Compound 5480319
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator